2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Using aldehydes and amines as starting materials.
Cyclization Reactions: Forming the pyrazine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and pH.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Substitution of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Applications in materials science and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)acetic acid
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)butanoic acid
Uniqueness
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
244161-09-9 |
---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(3,5-dioxopiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c1-4(7(12)13)9-2-5(10)8-6(11)3-9/h4H,2-3H2,1H3,(H,12,13)(H,8,10,11) |
InChI Key |
XEZFZJLURKGGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC(=O)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.